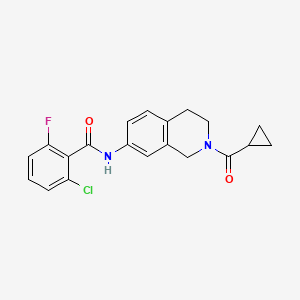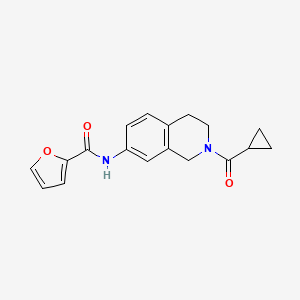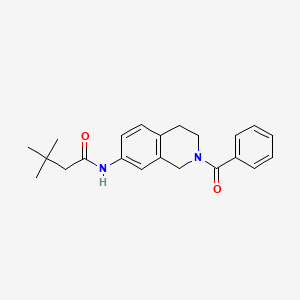![molecular formula C20H22ClN3O B6501465 2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203077-13-7](/img/structure/B6501465.png)
2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, or 2-CNDA, is an organic compound which has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of about 300 g/mol and a boiling point of about 155°C. The compound has been found to have a variety of biochemical and physiological effects when tested in laboratory experiments, and has been used in a range of applications. In
科学的研究の応用
2-CNDA has been used in a range of scientific research applications. It has been used as a tool to study the effects of various drugs on the central nervous system, as it has been found to interact with a variety of receptors in the brain. It has also been used to study the effects of various hormones on the body, as it has been found to interact with various hormone receptors. In addition, it has been used to study the effects of various environmental toxins on the body, as it has been found to interact with various toxin receptors.
作用機序
The mechanism of action of 2-CNDA is not fully understood, but it is believed to involve the interaction of the compound with a variety of receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is believed that the compound binds to these receptors and modulates their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-CNDA has been found to have a variety of biochemical and physiological effects when tested in laboratory experiments. It has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine. It has also been found to increase the release of serotonin and norepinephrine, which can lead to an increase in mood and energy levels. In addition, it has been found to modulate the activity of various hormones, such as cortisol and testosterone, which can lead to a variety of physiological effects.
実験室実験の利点と制限
The use of 2-CNDA in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a range of experiments. Second, it has been found to interact with a variety of receptors in the body, making it a useful tool for studying the effects of various drugs, hormones, and toxins on the body. However, there are also a number of limitations to the use of 2-CNDA in laboratory experiments. For example, the compound has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, the compound has not been extensively studied in humans, meaning that its effects in humans may not be fully understood.
将来の方向性
The potential future directions for the use of 2-CNDA in scientific research are numerous. For example, the compound could be used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones and environmental toxins on the body. In addition, the compound could be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the immune system. Finally, the compound could be used to study the effects of various drugs on the endocrine system, as well as the effects of various drugs on the reproductive system.
合成法
2-CNDA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-methylbenzamide with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80°C for a period of 2-3 hours. The yield of the reaction is typically around 80%.
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFNXZWHWQWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide](/img/structure/B6501452.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide](/img/structure/B6501459.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B6501488.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)
